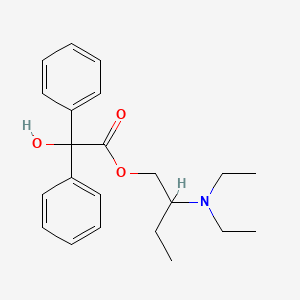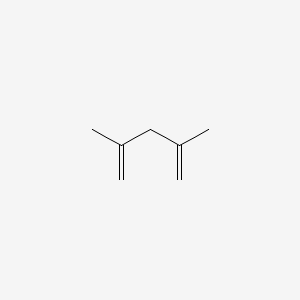
1-(1-Cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(1-Cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylurea is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that includes a cyclopentyl ring, a dimethyl-oxo group, and a phenylimidazolidinyl moiety, making it an interesting subject for chemical research and development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylurea typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Imidazolidinone Core: The initial step involves the cyclization of a suitable diamine with a carbonyl compound to form the imidazolidinone core. This reaction is often carried out under acidic or basic conditions, depending on the specific reactants used.
Introduction of the Cyclopentyl and Dimethyl Groups: The next step involves the alkylation of the imidazolidinone core with cyclopentyl and dimethyl groups. This can be achieved using alkyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.
Phenylation: The phenyl groups are introduced through a Friedel-Crafts alkylation reaction, where the imidazolidinone core is treated with phenyl halides in the presence of a Lewis acid catalyst like aluminum chloride.
Hydroxyurea Formation: The final step involves the reaction of the phenylimidazolidinone intermediate with hydroxylamine and a suitable isocyanate to form the hydroxyurea moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(1-Cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the phenyl rings, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Oxo derivatives with additional carbonyl groups.
Reduction: Reduced forms with hydroxyl or amine groups.
Substitution: Halogenated derivatives with substituted phenyl rings.
科学研究应用
1-(1-Cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylurea has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Biological Research: It is used in biochemical assays to study enzyme inhibition, protein binding, and cellular uptake mechanisms.
Industrial Chemistry: The compound is explored for its potential use as a catalyst or intermediate in the synthesis of other complex organic molecules.
作用机制
The mechanism of action of 1-(1-Cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
相似化合物的比较
Similar Compounds
- 1-(1-Cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylcarbamate
- 1-(1-Cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylthiourea
Uniqueness
1-(1-Cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylurea is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable subject for further research and development.
属性
CAS 编号 |
4583-66-8 |
|---|---|
分子式 |
C23H28N4O3 |
分子量 |
408.5 g/mol |
IUPAC 名称 |
1-(1-cyclopentyl-5,5-dimethyl-2-oxo-3-phenylimidazolidin-4-yl)-1-hydroxy-3-phenylurea |
InChI |
InChI=1S/C23H28N4O3/c1-23(2)20(27(30)21(28)24-17-11-5-3-6-12-17)25(18-13-7-4-8-14-18)22(29)26(23)19-15-9-10-16-19/h3-8,11-14,19-20,30H,9-10,15-16H2,1-2H3,(H,24,28) |
InChI 键 |
KVYGRSSNIBUFQH-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(N(C(=O)N1C2CCCC2)C3=CC=CC=C3)N(C(=O)NC4=CC=CC=C4)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-4-methyl-2-[3-(4-oxo-1,2,3-benzotriazin-3-yl)propanoylamino]pentanoic acid](/img/structure/B14169708.png)
![1-(2-carboxyphenyl)-2,3,4,4a,9,9a-hexahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B14169713.png)


![4-chloro-N-{[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B14169745.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 6-bromo-3-(iodomethyl)-, 1,1-dimethylethyl ester](/img/structure/B14169749.png)


![2-(3,4-Dihydro-2(1H)-isoquinolinyl)-1-(1,3,4,5-tetrahydro-8-methyl-2H-pyrido[4,3-b]indol-2-yl)ethanone](/img/structure/B14169763.png)
![N-[2-(Methylamino)-2-phenylpropyl]quinoxaline-2-carboxamide](/img/structure/B14169770.png)

![4-(4-Chlorophenoxy)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B14169777.png)

![3-Phenyl-tetrahydro-pyrrolo[1,2-c]oxazol-5-one](/img/structure/B14169786.png)
